molecular formula C10H14O2 B3142487 [1,1'-Bicyclopentyl]-2,2'-dione CAS No. 5070-24-6

[1,1'-Bicyclopentyl]-2,2'-dione

Cat. No. B3142487
CAS RN: 5070-24-6
M. Wt: 166.22 g/mol
InChI Key: YRQFXNPDCMSCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, a description of a chemical compound includes its molecular formula, molecular weight, IUPAC name, and other names it might be known by .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves retrosynthetic analysis, which is a technique for solving problems in the planning of organic syntheses .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. It can be visualized using tools like Java or Javascript .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It can include understanding the reaction path network .


Physical And Chemical Properties Analysis

Physical properties include characteristics like density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties describe the characteristic ability of a substance to react to form new substances .

Scientific Research Applications

Bioisosteric Scaffold in Drug Design

The [1,1,1] bicyclopentane (BCP) motif serves as an emerging scaffold due to its bioisosterism to 1,4-phenylene and 1,2-alkynyl functions. Bioisosteres are molecules or functional groups that have similar impacts on living organisms. BCP offers a novel 3D structural motif, making it attractive for drug discovery. Notably, BCP has been used in bioactive compounds like BCP-Darapladib (a mGlu antagonist) and BCP-Tazarotene .

Stable Synthetic Building Blocks

Despite its potential, BCP faces a challenge: the lack of stable synthetic building blocks. However, a one-pot procedure from aryl halides and [1.1.1]propellane has been developed, allowing the preparation of various BCP molecules. These stable intermediates showcase the versatility of BCP .

Heteroatom-Substituted BCPs

Recent developments involve heteroatom-substituted BCPs. Examples include boronic acid derivatives, halo-substituted BCPs, and N analogues. Silaboration of propellane yields a product applicable in cross-coupling reactions. Encapsulation of 1,3-diiodobicyclopentane in cyclodextrins provides a stable source of propellane .

Practical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

Mykhailiuk’s work solved the large-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a carbon-substituted alternative to BCP. This achievement enhances the availability of BCP-containing reagents .

Mono-Substituted BCPs

The Walsh group investigated C-substituted BCPs, leading to mono-substituted [1.1.1]bicyclopentanes. These compounds expand the toolbox for BCP-based research .

Industrial Patents and Research Trends

BCP’s popularity is evident in the increasing number of patents. Industrial research continues to explore BCP’s applications, emphasizing its potential as a versatile scaffold in drug discovery .

Mechanism of Action

In pharmacology, the term mechanism of action (MOA) refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

Understanding the safety and hazards of a compound involves knowing its toxicity, flammability, and other potential risks. The hierarchy of controls is a way of determining which actions will best control exposures .

properties

IUPAC Name

2-(2-oxocyclopentyl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-9-5-1-3-7(9)8-4-2-6-10(8)12/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQFXNPDCMSCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C2CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Bicyclopentyl]-2,2'-dione
Reactant of Route 2
[1,1'-Bicyclopentyl]-2,2'-dione
Reactant of Route 3
Reactant of Route 3
[1,1'-Bicyclopentyl]-2,2'-dione
Reactant of Route 4
Reactant of Route 4
[1,1'-Bicyclopentyl]-2,2'-dione
Reactant of Route 5
[1,1'-Bicyclopentyl]-2,2'-dione
Reactant of Route 6
Reactant of Route 6
[1,1'-Bicyclopentyl]-2,2'-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.